molecular formula C53H98N24O14S B576026 H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH CAS No. 165174-60-7

H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH

Cat. No. B576026
CAS RN: 165174-60-7
M. Wt: 1327.581
InChI Key: XXSQKDSFQHDKRK-YRYMBYOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH is a peptide sequence that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide sequence is a bioactive peptide that has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH has been studied extensively for its potential applications in various fields such as cancer therapy, wound healing, and tissue regeneration. The peptide sequence has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. It has also been demonstrated to promote wound healing by stimulating the migration and proliferation of skin cells. In addition, H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH has been found to enhance tissue regeneration by promoting angiogenesis and stimulating the differentiation of stem cells.

Mechanism of Action

The mechanism of action of H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH involves the activation of specific receptors on the surface of cells. The peptide sequence binds to these receptors, which triggers a cascade of intracellular signaling pathways that ultimately lead to the observed biochemical and physiological effects. The specific receptors that H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH binds to are still being studied, and further research is needed to fully understand the mechanism of action.
Biochemical and Physiological Effects:
H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH has been shown to have various biochemical and physiological effects. The peptide sequence has been demonstrated to induce apoptosis in cancer cells, promote wound healing by stimulating the migration and proliferation of skin cells, and enhance tissue regeneration by promoting angiogenesis and stimulating the differentiation of stem cells. In addition, H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH has been found to have anti-inflammatory effects and to regulate the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH in lab experiments is its specificity. The peptide sequence binds to specific receptors on the surface of cells, which allows for targeted effects. In addition, the synthesis of H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH is relatively straightforward using the solid-phase peptide synthesis method. However, one of the limitations of using H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH in lab experiments is its stability. The peptide sequence is prone to degradation, which can affect its activity and potency.

Future Directions

There are several future directions for the study of H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH. One of the areas of research is the identification of the specific receptors that the peptide sequence binds to. This information can provide insights into the mechanism of action and potential applications of H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH. Another area of research is the development of more stable analogs of H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH that can be used in various applications. In addition, further studies are needed to fully understand the potential applications of H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH in cancer therapy, wound healing, and tissue regeneration.
Conclusion:
In conclusion, H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH is a bioactive peptide sequence that has gained significant attention in the scientific community due to its potential applications in various fields. The peptide sequence has been studied extensively for its biochemical and physiological effects, mechanism of action, advantages, and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential applications of H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH in various fields.

Synthesis Methods

The synthesis of H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a growing peptide chain. The process starts with the attachment of the first amino acid to a solid support, followed by the addition of the remaining amino acids in a specific order. The final product is then cleaved from the solid support and purified using various techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H98N24O14S/c1-92-25-17-29(55)40(81)69-31(10-2-3-18-54)42(83)71-32(12-5-20-65-51(58)59)44(85)74-35(27-78)45(86)70-30(11-4-19-64-50(56)57)41(82)68-26-39(80)76-23-8-15-37(76)46(87)75-36(28-79)48(89)77-24-9-16-38(77)47(88)72-33(13-6-21-66-52(60)61)43(84)73-34(49(90)91)14-7-22-67-53(62)63/h29-38,78-79H,2-28,54-55H2,1H3,(H,68,82)(H,69,81)(H,70,86)(H,71,83)(H,72,88)(H,73,84)(H,74,85)(H,75,87)(H,90,91)(H4,56,57,64)(H4,58,59,65)(H4,60,61,66)(H4,62,63,67)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSQKDSFQHDKRK-YRYMBYOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N1CCCC1C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H98N24O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745601
Record name L-Methionyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1327.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH

CAS RN

165174-60-7
Record name L-Methionyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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